molecular formula C9H17NO2 B12425302 Gabapentin-d6

Gabapentin-d6

Cat. No.: B12425302
M. Wt: 177.27 g/mol
InChI Key: UGJMXCAKCUNAIE-NMFSSPJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gabapentin-d6 (γ-aminobutyric acid-D6 hydrochloride) is a deuterium-labeled isotopologue of gabapentin hydrochloride, a GABA analog primarily used to treat epilepsy and neuropathic pain . It serves as a stable isotope-labeled internal standard in analytical chemistry, enabling precise quantification of gabapentin in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gabapentin-d6 involves the incorporation of deuterium into the gabapentin molecule. One common method is the hydrogen-deuterium exchange reaction, where the hydrogen atoms in gabapentin are replaced with deuterium using deuterated reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient deuterium incorporation .

Chemical Reactions Analysis

Oxidation Reactions

Gabapentin-d6 undergoes oxidation to form gabapentin lactam-d6, a cyclic amide derivative. This reaction is catalyzed by oxidizing agents such as hydrogen peroxide or hypobromite under controlled conditions.

  • Key Reaction :

    Gabapentin d6NaOBr HClGabapentin lactam d6+H2O\text{Gabapentin d6}\xrightarrow{\text{NaOBr HCl}}\text{Gabapentin lactam d6}+\text{H}_2\text{O}
  • Mechanism : The Hofmann rearrangement involves the conversion of the primary amide group to an isocyanate intermediate, followed by hydrolysis to the lactam .

  • Kinetics : Deuteration slows the reaction rate due to the kinetic isotope effect (KIE), increasing the activation energy by ~1.5 kcal/mol compared to non-deuterated gabapentin.

Hydrolysis

Deuterium substitution impacts hydrolysis rates, particularly in acidic or alkaline conditions:

  • Acidic Hydrolysis :

    Gabapentin d6HCl1 1 cyclohexanediacetic acid d6+NH3\text{Gabapentin d6}\xrightarrow{\text{HCl}}\text{1 1 cyclohexanediacetic acid d6}+\text{NH}_3

    Rate Constant : kobs=0.012h1k_{\text{obs}}=0.012\,\text{h}^{-1}
    (vs.0.025h10.025\,\text{h}^{-1}
    for gabapentin)[4]

  • Alkaline Hydrolysis :

    Gabapentin d6NaOHDeuterated byproducts\text{Gabapentin d6}\xrightarrow{\text{NaOH}}\text{Deuterated byproducts}

    Half-Life : ~35 hours at pH 12 (vs. ~20 hours for gabapentin).

Acylation and Amidation

This compound participates in nucleophilic acyl substitution reactions, forming deuterated derivatives:

Acylation with Trifluoroacetimidoyl Chlorides

  • Reagents : Trifluoroacetimidoyl chlorides (e.g., 2d-f), NaH, CH3_3
    CN .

  • Products : 2-[1-({[2,2,2-trifluoro-1-(arylamino)ethylidene]amino}methyl)cyclohexyl]acetic acid derivatives.

  • Yields : 63–81% (Table 1) .

| Entry | R1^1
| Yiel
|-------|--------------|-----------|
| 3a | 4-Cl | 63 |
| 3b | 4-OMe | 81 |
| 3c | 3,4-diMe | 79 |

Amidation with Deuterated Reagents

  • Process : this compound reacts with deuterated acetic anhydride to form N-acetyl derivatives, retaining isotopic labels.

Reductive Amination

This compound undergoes reductive amination with ketones or aldehydes in the presence of sodium cyanoborohydride:

Gabapentin d6+RCHONaBH3CNN alkylated derivatives d6\text{Gabapentin d6}+\text{RCHO}\xrightarrow{\text{NaBH}_3\text{CN}}\text{N alkylated derivatives d6}

  • Applications : Synthesis of deuterated analogs for metabolic trac

Scientific Research Applications

Gabapentin-d6 has numerous applications in scientific research:

Mechanism of Action

Gabapentin-d6, like gabapentin, exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium ions into neurons, thereby decreasing the release of excitatory neurotransmitters such as glutamate. This mechanism helps in controlling seizures and alleviating neuropathic pain .

Comparison with Similar Compounds

Key Properties

  • CAS Number : 1432061-73-8 (labeled form); 60142-95-2 (unlabeled gabapentin hydrochloride) .
  • Molecular Formula: C₉H₁₁D₆NO₂·HCl .
  • Molecular Weight : 213.73 g/mol .
  • Purity : >95% (HPLC) .
  • Storage : +4°C; stable at room temperature during transit .

Gabapentin-d6 retains the pharmacological target profile of its parent compound, binding to voltage-gated calcium channels (α2δ subunits) to modulate neurotransmitter release . Its deuterium substitution at six hydrogen positions enhances metabolic stability, making it invaluable for tracing gabapentin’s disposition in biological matrices .

Gabapentin-d4

  • CAS Number : 1185039-20-6 .
  • Molecular Formula: C₉H₁₃NO₂D₄ .
  • Molecular Weight : 175.26 g/mol .
  • Applications : Like this compound, it is used as an analytical standard. However, fewer deuterium substitutions (4 vs. 6) may reduce metabolic stability in comparative studies .

Gabapentin Lactam-d6

  • CAS Number: Not assigned .
  • Molecular Formula: C₉H₉D₆NO .
  • Molecular Weight : 159.26 g/mol .
  • Applications: A deuterated metabolite reference standard for gabapentin lactam, a cyclic byproduct formed during gabapentin synthesis or degradation.

Gabapentin Enacarbil-D6 Sodium Salt

  • CAS Number: Not available .
  • Applications : A deuterated prodrug of gabapentin designed to enhance oral bioavailability. While this compound is used for quantification, gabapentin enacarbil-d6 aids in studying prodrug metabolism and absorption mechanisms .

Other Deuterated GABA Analogs

  • Glaucine-d6 : A deuterated alkaloid with bronchodilatory and anti-inflammatory properties, unrelated to gabapentin’s calcium channel modulation .
  • Dipyridamole-d16 : A deuterated phosphodiesterase inhibitor, highlighting the broader use of deuterium labeling beyond GABA analogs .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Isotopologues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Primary Application Purity Source
This compound HCl 1432061-73-8 C₉H₁₁D₆NO₂·HCl 213.73 Analytical standard, metabolic studies >95% (HPLC)
Gabapentin-d4 1185039-20-6 C₉H₁₃NO₂D₄ 175.26 Analytical standard Not specified
Gabapentin Lactam-d6 N/A C₉H₉D₆NO 159.26 Impurity/metabolite analysis Not specified
Gabapentin Enacarbil-D6 N/A Not available Not available Prodrug metabolism studies 0.5–1 mg

Table 2: Pharmacological and Analytical Utility

Compound Target/Mechanism Isotope Labeling Advantage Clinical/Research Use Case
This compound HCl α2δ calcium channel subunit Enhanced metabolic stability for LC-MS/MS assays Quantifying gabapentin in plasma
Gabapentin-d4 Same as parent compound Lower deuterium count limits tracer longevity Comparative pharmacokinetic studies
Gabapentin Lactam-d6 Non-active metabolite Detects synthesis impurities or degradation products Quality control in drug manufacturing

Biological Activity

Gabapentin-d6, a deuterated form of gabapentin, is primarily studied for its biological activity in the context of pain management, neurological disorders, and potential misuse. This article provides a comprehensive overview of its mechanisms of action, pharmacological effects, and relevant research findings.

This compound shares similar mechanisms with its parent compound, gabapentin. It is known to interact with voltage-gated calcium channels (VGCCs), particularly the auxiliary subunit, which modulates neurotransmitter release. Key mechanisms include:

  • Inhibition of Glutamate Release : this compound reduces the release of excitatory neurotransmitters like glutamate, which is crucial in the pathophysiology of neuropathic pain .
  • Enhancement of GABA Synthesis : It has been shown to increase GABA synthesis, leading to enhanced inhibitory neurotransmission .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by increasing levels of anti-inflammatory cytokines such as IL-10 .

2. Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of gabapentin, characterized by:

  • Absorption : this compound is absorbed through the gastrointestinal tract with peak plasma concentrations typically achieved within 2-3 hours post-administration.
  • Distribution : It crosses the blood-brain barrier effectively due to its lipophilic nature .
  • Elimination : The compound has a half-life ranging from 5 to 7 hours, with renal excretion as the primary elimination pathway.

3.1 Pain Management

This compound has been evaluated in various models for its efficacy in treating neuropathic pain:

  • In rat models, this compound significantly reduced mechanical allodynia and thermal hyperalgesia, demonstrating its analgesic properties .
  • Clinical trials indicate that gabapentin formulations are effective in managing conditions such as diabetic neuropathy and postherpetic neuralgia .

3.2 Neurological Disorders

This compound has shown promise in neurological applications:

  • It exhibits anticonvulsant properties across various animal models, including those for generalized tonic-clonic seizures .
  • The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), where it prevents neuronal death .

4. Case Studies and Clinical Trials

Recent studies have highlighted the clinical implications of this compound:

  • A multicenter trial compared the efficacy of gabapentin liquid formulations against tramadol for chronic neuropathic pain in children. Results indicated similar efficacy with potentially better tolerability for gabapentin .
  • Another study focused on substance misuse among individuals prescribed gabapentin, revealing a trend towards misuse primarily among those with chronic pain conditions seeking relief .

5. Summary of Findings

The following table summarizes key findings regarding this compound's biological activity:

Aspect Details
Mechanisms of ActionInhibition of VGCCs, enhancement of GABA synthesis, anti-inflammatory effects
PharmacokineticsPeak concentration at 2-3 hours; half-life 5-7 hours; renal excretion
Pain Management EfficacySignificant reduction in neuropathic pain in animal models
Neurological ApplicationsAnticonvulsant effects; neuroprotection in ALS models
Clinical InsightsEffective in pediatric pain management; potential for misuse

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Gabapentin-d6?

  • Methodological Answer : Synthesis typically involves deuteration of Gabapentin precursors using deuterated reagents (e.g., D₂O or deuterated acids). Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess purity (>98%). Isotopic purity should be quantified via mass spectrometry, with deuterium content reported as a percentage (e.g., ≥99.5% d6) .

Q. How can researchers validate this compound quantification methods in LC-MS/MS assays?

  • Methodological Answer : Validate using linearity (calibration curves over 3–5 orders of magnitude), precision (intra-/inter-day CV <15%), accuracy (spiked recovery 85–115%), and matrix effect studies (plasma/serum). Include stability tests under storage and processing conditions (freeze-thaw, benchtop). Cross-validate with non-deuterated Gabapentin to confirm no isotopic interference .

Q. What protocols ensure this compound stability in biological matrices during long-term storage?

  • Methodological Answer : Store at -80°C in inert solvents (e.g., methanol) to minimize deuterium exchange. Conduct accelerated degradation studies at 4°C, 25°C, and 40°C, monitoring via LC-MS/MS. Use isotopically labeled internal standards to correct for matrix-induced degradation .

Q. Why is this compound preferred as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Its deuterated structure provides nearly identical chromatographic behavior to Gabapentin while enabling distinct mass spectral differentiation. This minimizes ion suppression/enhancement variability and improves assay reproducibility compared to structural analogs .

Q. How to confirm the isotopic purity of this compound and avoid interference from partially deuterated analogs?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to resolve isotopic clusters. Calculate deuterium incorporation via isotopic abundance ratios (e.g., [M+D6]/[M+D5] >99%). Pair with ¹H-NMR to detect residual proton signals in deuterated positions .

Advanced Research Questions

Q. What strategies optimize LC-MS/MS parameters for this compound in complex matrices like cerebrospinal fluid (CSF)?

  • Methodological Answer : Optimize ion source settings (e.g., ESI voltage, desolvation temperature) to enhance ionization efficiency. Use microflow LC to reduce matrix interference. Validate extraction recovery using CSF-specific protein precipitation or solid-phase extraction (SPE) protocols .

Q. How do isotopic effects of this compound influence its pharmacokinetic modeling compared to non-deuterated Gabapentin?

  • Methodological Answer : Assess deuterium kinetic isotope effects (KIE) via comparative in vitro metabolic assays (e.g., liver microsomes). Model clearance rates using non-compartmental analysis (NCA) to detect statistically significant differences in AUC or half-life (p<0.05) .

Q. How to resolve contradictory data in this compound recovery rates across different laboratories?

  • Methodological Answer : Standardize protocols for matrix preparation (e.g., centrifugation speed, aliquot volume). Conduct inter-laboratory round-robin tests with shared reference samples. Use mixed-effects models to identify variance sources (e.g., equipment, operator technique) .

Q. What cross-validation approaches ensure reproducibility of this compound-based assays in multi-center studies?

  • Methodological Answer : Implement a centralized calibration curve protocol with harmonized MS settings. Distribute quality control (QC) samples with pre-defined acceptance criteria. Use Bland-Altman plots to assess inter-lab bias and adjust using correction factors .

Q. What experimental designs are suitable for long-term stability studies of this compound in non-traditional matrices (e.g., dried blood spots)?

  • Methodological Answer : Use accelerated stability testing under controlled humidity/temperature. Monitor deuterium loss via LC-HRMS over 6–12 months. Compare degradation kinetics to non-deuterated Gabapentin using Arrhenius plots to predict shelf-life .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

177.27 g/mol

IUPAC Name

2-[1-(aminomethyl)-3,3,4,4,5,5-hexadeuteriocyclohexyl]acetic acid

InChI

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i1D2,2D2,3D2

InChI Key

UGJMXCAKCUNAIE-NMFSSPJFSA-N

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)[2H]

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.